Specific Scientific Field: This application falls under the field of Organic Chemistry, specifically in the synthesis of benzazoles.
Summary of the Application: 2-Amino-3-chlorothiophenol is used in the synthesis of 2-substituted benzimidazoles, benzoxazoles, and benzothiazoles . These compounds are key components in modern drug discovery .
Methods of Application or Experimental Procedures: An efficient water-catalyzed method has been developed for the synthesis of these compounds in one step . The method excludes the usage of toxic metal catalysts and bases to produce benzazoles in good to excellent yields .
Results or Outcomes: The reaction of 2-aminophenol derivatives such as 2-amino-3-methylphenol, 2-amino-4-fluorophenol, 2-amino-3-methoxyphenol with benzaldehyde proceeded in 88–91 % yields .
Specific Scientific Field: This application is in the field of Pharmacology, specifically in the development of P2Y1 receptor antagonists.
Summary of the Application: 2-Amino-3-chlorothiophenol can be used as P2Y1 receptor antagonists . P2Y1 receptors are a type of purinergic receptor, which are a family of plasma membrane molecules involved in several cellular functions such as vascular reactivity, apoptosis and cytokine secretion.
Specific Scientific Field: This application is in the field of Organic Chemistry, specifically in the synthesis of 2-aminothiophene derivatives.
Summary of the Application: 2-Amino-3-chlorothiophenol can be used in the synthesis of 2-aminothiophene derivatives via a three-component cyclocondensation of a ketone or an aldehyde with activated nitriles and elemental sulfur .
Methods of Application or Experimental Procedures: The synthesis is carried out in choline chloride/urea as a green solvent in the presence of NaOH as an inexpensive base . The deep eutectic solvent was found to play a catalyst and reaction medium .
Results or Outcomes: The synthesis of 2-aminothiophenes via a three-component cascade Gewald reaction in choline chloride/urea as a green solvent in the presence of NaOH as an inexpensive base was successful .
Specific Scientific Field: This application is in the field of Organic Chemistry, specifically in the synthesis of heterocyclic compounds.
Summary of the Application: 2-Amino-3-chlorothiophenol can be used in the synthesis of various heterocyclic compounds . These compounds are key components in modern drug discovery .
2-Amino-3-chlorothiophenol is an organic compound with the molecular formula C₆H₆ClN₁S₁ and a molecular weight of approximately 159.64 g/mol. It is characterized by the presence of an amino group (-NH₂), a chlorine atom (Cl), and a thiophenol structure, which consists of a thiophene ring bonded to a phenolic group. This compound is notable for its potential applications in medicinal chemistry and material science due to its unique structural features and reactivity .
The biological activities of 2-amino-3-chlorothiophenol have been explored in various studies. It exhibits:
Several methods for synthesizing 2-amino-3-chlorothiophenol have been reported:
2-Amino-3-chlorothiophenol has several applications across different fields:
Interaction studies involving 2-amino-3-chlorothiophenol focus on its reactivity with biological molecules and other chemicals:
Several compounds share structural similarities with 2-amino-3-chlorothiophenol, each exhibiting unique properties:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| 2-Amino-4-chlorothiophenol | C₆H₆ClN₁S₁ | Different chlorine position; potential for similar biological activity. |
| 2-Aminobenzenethiol | C₆H₇N₁S₁ | Lacks chlorine; exhibits distinct reactivity patterns. |
| Thiophenol | C₆H₆S₁ | Basic thiophenol structure; serves as a precursor for various reactions. |
The uniqueness of 2-amino-3-chlorothiophenol lies in its specific positioning of functional groups, which enhances its reactivity compared to similar compounds. This positioning influences both its chemical behavior and biological activity, making it a subject of interest in research and application development .